Futibatinib, also known as TAS-120, is an investigational oral medication classified as a selective and irreversible tyrosine kinase inhibitor targeting the fibroblast growth factor receptors 1, 2, 3, and 4. It is primarily being studied for its potential in treating advanced solid tumors characterized by genetic aberrations in these receptors, particularly biliary tract cancer. The drug has received significant regulatory attention, including orphan drug status for cholangiocarcinoma and breakthrough designation from the United States Food and Drug Administration for specific patient populations .
Futibatinib is synthesized through a multi-step process that involves the formation of a complex organic compound. The synthesis follows the methods described in International Patent Application WO 2013/108809. Key steps in the synthesis include:
Technical details indicate that liquid chromatography-mass spectrometry is utilized to assess the covalent binding of futibatinib to fibroblast growth factor receptors .
Futibatinib has a complex molecular structure characterized by several functional groups that contribute to its activity as a tyrosine kinase inhibitor.
The three-dimensional structure has been elucidated through X-ray crystallography, revealing how futibatinib interacts with its target proteins at atomic resolution .
Futibatinib's mechanism of action involves forming a covalent bond with specific cysteine residues in the fibroblast growth factor receptor's kinase domain. Key reactions include:
The ability of futibatinib to form stable covalent adducts distinguishes it from reversible inhibitors .
Futibatinib acts by irreversibly binding to the fibroblast growth factor receptor family, specifically targeting the adenosine triphosphate binding pocket. This binding inhibits downstream signaling pathways critical for tumor growth and proliferation.
Futibatinib possesses several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and ensuring bioavailability in clinical settings .
Futibatinib is primarily indicated for treating adults with unresectable locally advanced or metastatic intrahepatic cholangiocarcinoma harboring fibroblast growth factor receptor 2 gene fusions or rearrangements. Its unique mechanism allows it to overcome resistance seen with other fibroblast growth factor receptor inhibitors.
Futibatinib (TAS-120) is a covalent irreversible inhibitor targeting fibroblast growth factor receptors (FGFR1-4). Its mechanism hinges on a cysteine-directed acrylamide warhead that forms a permanent bond with a conserved cysteine residue (Cys491 in FGFR2; analogous residues in FGFR1/3/4) within the kinase domain's P-loop. This covalent modification occurs via Michael addition chemistry, resulting in sustained kinase inactivation [1] [3] [8]. Unlike reversible ATP-competitive inhibitors (e.g., erdafitinib, pemigatinib), futibatinib’s irreversible binding prevents ATP access even after drug clearance, leading to prolonged suppression of FGFR signaling [4] [8].
This mechanism is particularly effective against gatekeeper mutations (e.g., FGFR2 V565F/I, FGFR3 V555M), which commonly confer resistance to reversible inhibitors. Biochemical assays show futibatinib inhibits FGFR2 V565F with an IC₅₀ of 1–3 nM, comparable to wild-type FGFR2 (IC₅₀ = 0.9 nM) [7] [8]. In patient-derived cholangiocarcinoma models with FGFR2 fusions and gatekeeper mutations, futibatinib reduced tumor growth by >70%, while reversible inhibitors failed [4].
Table 1: Futibatinib’s Inhibition of Clinically Relevant FGFR Mutants
FGFR Isoform | Mutation | IC₅₀ (nM) | Resistance to Reversible Inhibitors |
---|---|---|---|
FGFR2 | Wild-type | 0.9 | None |
FGFR2 | V565F (gatekeeper) | 1–3 | High |
FGFR2 | N550H | 3.6 | Moderate |
FGFR2 | E566G | 2.4 | Moderate |
FGFR3 | V555M | 15–50* | High |
Data derived from [1] [7] [8]. *Value range reflects differences in assay conditions.
Futibatinib exhibits low-nanomolar potency against all FGFR subtypes, with enzymatic IC₅₀ values of 1.8 nM (FGFR1), 1.4 nM (FGFR2), 1.6 nM (FGFR3), and 3.7–8.3 nM (FGFR4) [1] [5] [7]. Minor variations in FGFR4 inhibition are attributed to structural differences in its ATP-binding pocket [2]. Kinase profiling across 296–387 human kinases revealed >1,000-fold selectivity for FGFR1-4 over kinases outside the FGFR family [1] [8]. However, moderate off-target inhibition occurs against SRC-family kinases (SRC, YES) due to shared covalent targeting of a homologous P-loop cysteine (IC₅₀: SRC = 330–1,673 nM; YES = 365–1,626 nM) [2].
Enzyme kinetic analyses demonstrate time-dependent inhibition, consistent with covalent binding. Pre-incubation of futibatinib with FGFR2 increases inhibition potency by 10-fold compared to non-pre-incubated assays, confirming irreversible kinetics [1] [3]. Cellular assays align with enzymatic data: futibatinib inhibits FGFR2 phosphorylation in SNU-16 gastric cancer cells (FGFR2-amplified) with an IC₅₀ of 4 nM, and proliferation with an IC₅₀ of 0.004 μM [7].
Table 2: Kinase Selectivity Profile of Futibatinib
Kinase Group | Representative Kinases | IC₅₀ (nM) | Selectivity vs. FGFR1-4 |
---|---|---|---|
FGFR1-4 | FGFR1, FGFR2, FGFR3, FGFR4 | 1.4–8.3 | Reference |
SRC Family | SRC, YES | 330–1,673 | 100–1,200-fold lower |
Tyrosine Kinases | EGFR, KDR, PDGFR | >10,000 | >1,000-fold lower |
Serine/Threonine | CDK2, mTOR, PKC | >10,000 | >1,000-fold lower |
Data compiled from [1] [2] [5].
The pyrazolo[3,4-d]pyrimidine core of futibatinib occupies the ATP-binding cleft, forming hydrogen bonds with the hinge region residues Ala564 and Glu565 (FGFR2 numbering) [3] [8]. The 3,5-dimethoxyphenyl group extends into the hydrophobic back pocket, enhancing selectivity by exploiting a cavity unique to FGFRs [3] [8]. The acrylamide warhead is positioned to covalently attack Cys491 in the P-loop, facilitated by optimal distance and orientation [2] [8].
Co-crystal structures (e.g., PDB ID: 6MZW) reveal that covalent bond formation induces a structural rearrangement in the P-loop, stabilizing it in a closed conformation that sterically occludes ATP entry [2] [8]. This contrasts with reversible inhibitors (e.g., infigratinib), where the P-loop remains flexible. The αC-helix conformation in FGFR complexes with futibatinib adopts an active "in" state, while SRC complexes show an inactive "out" state, explaining its reduced potency against SRC kinases [2].
Key residues governing selectivity include:
Mutagenesis studies confirm Cys491 mutation to alanine abolishes inhibition, while mutations at the gatekeeper or hydrophobic pocket reduce potency by 10–50-fold [1] [4].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0